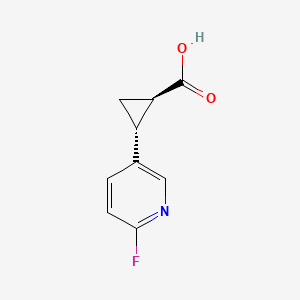
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid: is a chemical compound characterized by its unique cyclopropane ring structure and fluorinated pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent cyclopropanation. One common synthetic route includes the following steps:
Preparation of 6-Fluoropyridin-3-ylboronic Acid: : This intermediate is often prepared through the reaction of 6-fluoropyridine with boronic acid derivatives.
Cyclopropanation: : The cyclopropane ring is introduced using a cyclopropanation reagent, such as diazomethane or Simmons-Smith reagent, under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: : Substitution reactions can introduce different substituents at various positions on the cyclopropane ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
科学研究应用
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid: has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: : It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: : The compound's unique properties may be exploited in the design of advanced materials or industrial catalysts.
作用机制
The mechanism by which (1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated pyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclopropane ring can participate in conformational constraints and steric effects. These interactions can modulate biological processes and lead to desired outcomes in various applications.
相似化合物的比较
(1R,2R)-2-(6-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid: can be compared with other similar compounds, such as (1R,2S/1S,2R)-2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid and 6-fluoro-3-pyridinylboronic acid . While these compounds share structural similarities, the unique stereochemistry and substitution pattern of This compound contribute to its distinct properties and applications.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities, therapeutic agents, and advanced materials. Further research and exploration of this compound's properties and applications will continue to expand its utility in various fields.
属性
IUPAC Name |
(1R,2R)-2-(6-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIYADWUCBGALU-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde](/img/structure/B2830392.png)
![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)
![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2830398.png)

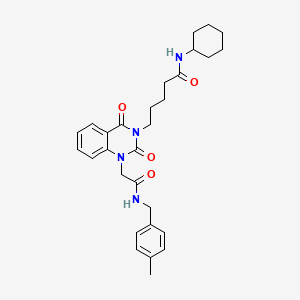
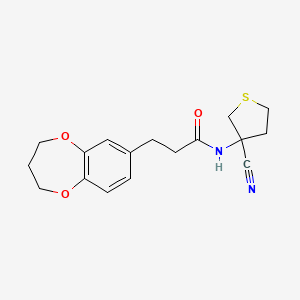
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide](/img/structure/B2830405.png)

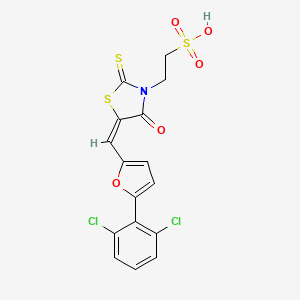
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)
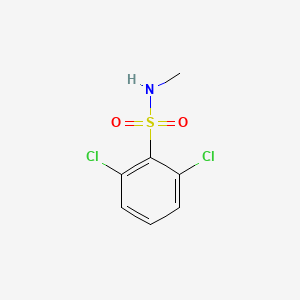
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2830415.png)
